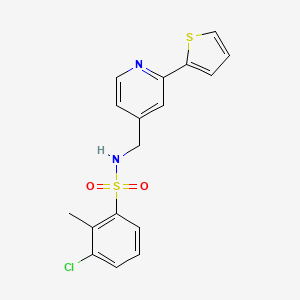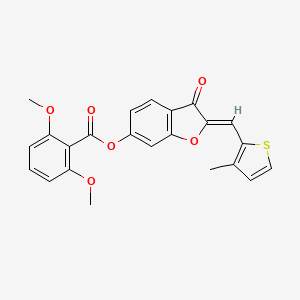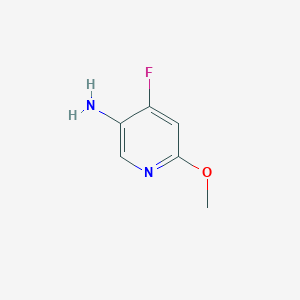![molecular formula C9H7ClN2O2 B2414597 methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 143468-07-9](/img/structure/B2414597.png)
methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a chemical compound with the formula C9H7ClN2O2 . It is used in laboratory chemicals, manufacture of substances, and scientific research and development .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H7ClN2O2 . Unfortunately, the specific structural details are not available in the retrieved resources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 210.62 . It is a solid at room temperature . More specific properties like melting point, boiling point, and solubility are not provided in the available resources.科学的研究の応用
Synthesis and Chemical Applications
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate serves as a versatile building block in organic synthesis. It is used in the efficient synthesis of various heterocyclic compounds, such as 4-O- and C-substituted-7-azaindoles. These compounds are synthesized through simple nucleophilic displacement reactions, indicating the chemical's flexibility in creating structurally diverse molecules (Figueroa‐Pérez et al., 2006).
In Pharmaceutical Research
In pharmaceutical research, the compound finds its use in the synthesis of novel drug candidates. For instance, it has been employed in the synthesis of pyrrolopyridine analogs of nalidixic acid, which are important in developing antibacterial agents. One such compound synthesized from this chemical showed significant in vitro antibacterial activity (Toja et al., 1986).
Development of Potential Anti-Inflammatory Agents
The compound is also part of research programs targeting the synthesis of molecules with potential anti-inflammatory properties. Such research is crucial for developing new therapeutic agents against various inflammatory conditions (Moloney, 2001).
Applications in Advanced Material Science
In advanced material science, derivatives of this compound have been investigated for their potential use in organic light-emitting diodes (OLEDs), sensors, and bio-imaging tools. This is due to their aggregate-induced emission properties, making them suitable for such advanced applications (Cardoza et al., 2019).
Theoretical and Experimental Studies
Theoretical and experimental investigations have been conducted on derivatives of this compound, such as 6-amino-3-methyl-1-phenyl-1H-pyrazolo-[3,4-b]pyridine-5-carboxylic acid. These studies involve spectral analysis and molecular structure investigations, which are vital for understanding the physical and chemical properties of these compounds (Bahgat et al., 2009).
Safety and Hazards
This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .
作用機序
Target of Action
Compounds with similar structures have been shown to have efficacy in reducing blood glucose levels , suggesting potential targets could be enzymes or receptors involved in glucose metabolism.
Result of Action
Similar compounds have been shown to reduce blood glucose levels , suggesting that it may have a hypoglycemic effect.
Action Environment
The action, efficacy, and stability of methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored at room temperature . Furthermore, its efficacy and stability could be affected by factors such as pH, presence of other compounds, and specific conditions within the biological environment.
特性
IUPAC Name |
methyl 6-chloropyrrolo[2,3-b]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)12-5-4-6-2-3-7(10)11-8(6)12/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPHTTJYZGPHIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C=CC2=C1N=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2414515.png)
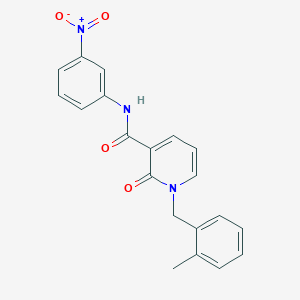
![N-(1-cyano-1-methylpropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2414520.png)
![3,4-difluoro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2414521.png)
![1-[6-(Trifluoromethyl)oxan-2-yl]ethanamine](/img/structure/B2414522.png)
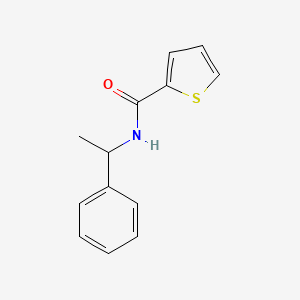
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2414529.png)
![Ethyl 2-[[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetate](/img/structure/B2414530.png)
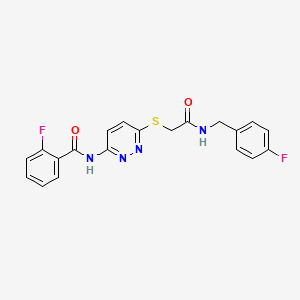
![(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride](/img/structure/B2414532.png)

